2-Bromo-4-methylpentane

alkyl bromide isomer boiling point comparison distillation separation

2-Bromo-4-methylpentane is a branched-chain, secondary alkyl bromide (C₆H₁₃Br, molecular weight 165.07 g·mol⁻¹) that exists as a colourless liquid under ambient conditions. Its structure features a bromine atom on the second carbon of a 4-methylpentane skeleton, creating a chiral centre that distinguishes it from primary and tertiary isomers.

Molecular Formula C6H13Br
Molecular Weight 165.07 g/mol
CAS No. 30310-22-6
Cat. No. B050952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylpentane
CAS30310-22-6
Synonyms4-Methyl-2-pentyl Bromide
Molecular FormulaC6H13Br
Molecular Weight165.07 g/mol
Structural Identifiers
SMILESCC(C)CC(C)Br
InChIInChI=1S/C6H13Br/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3
InChIKeyIUXIOXCOPJFKMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-methylpentane (CAS 30310-22-6) – Essential Physicochemical and Structural Baseline for Procurement Evaluation


2-Bromo-4-methylpentane is a branched-chain, secondary alkyl bromide (C₆H₁₃Br, molecular weight 165.07 g·mol⁻¹) that exists as a colourless liquid under ambient conditions . Its structure features a bromine atom on the second carbon of a 4-methylpentane skeleton, creating a chiral centre that distinguishes it from primary and tertiary isomers [1]. Key physicochemical constants include a boiling point of approximately 135 °C at atmospheric pressure, a density of 1.1804 g·cm⁻³ at 0 °C, and a refractive index near 1.442 . The compound is supplied predominantly as an intermediate for regio‑ and stereo‑defined synthetic sequences.

2-Bromo-4-methylpentane (30310-22-6) – Why Simple Class-Based Substitution Is Not Acceptable


Alkyl bromides of formula C₆H₁₃Br are not interchangeable building blocks because even minor positional isomerism or halogen substitution produces divergent boiling points, densities, conformational landscapes, and reaction selectivities. A procurement decision based solely on “secondary bromide” labelling ignores measurable differences in distillation cut points, refractive‑index‑based quality control thresholds, and solid‑state stability that directly affect downstream synthetic performance [1][2]. The quantitative evidence below demonstrates that 2-bromo-4-methylpentane occupies a distinct property space relative to its closest commercially available analogs.

2-Bromo-4-methylpentane (30310-22-6) – Comparator‑Based Quantitative Differentiation Evidence


Boiling Point Differentiates 2-Bromo-4-methylpentane from Primary and Tertiary Isomers for Distillation‑Based Purification

2-Bromo-4-methylpentane exhibits a predicted normal boiling point of 135.1 °C, which is 10–11 °C lower than that of the primary isomer 1-bromo-4-methylpentane (≈145–148 °C) and 7 °C lower than that of the tertiary isomer 2-bromo-2-methylpentane (142.5 °C) [1][2]. This lower boiling point allows distillation‑based separation from side products that are common in alkylation reactions where mixtures of isomeric bromides form.

alkyl bromide isomer boiling point comparison distillation separation

Density Variance Enables Identity Confirmation and In‑Process Control Against Isomeric Impurities

The measured density of 2-bromo-4-methylpentane is 1.1804 g·cm⁻³ at 0 °C, whereas 1-bromo-4-methylpentane shows 1.1683 g·cm⁻³ at 20 °C and 2-bromo-2-methylpentane shows 1.1806 g·cm⁻³ at 20 °C [1][2][3]. Although the absolute differences are modest (≈0.01 g·cm⁻³), density combined with refractive index provides a robust, non‑destructive identity test that discriminates 2-bromo-4-methylpentane from its regioisomers.

density quality control isomer discrimination

Refractive Index Discriminates 2-Bromo-4-methylpentane from Commercial Isomers for Incoming Material Verification

The refractive index of 2-bromo-4-methylpentane is reported as 1.442, which is distinctly lower than the 1.450 value for 1-bromo-4-methylpentane and the 1.446 value for 2-bromo-2-methylpentane . A refractometer check can therefore rapidly flag mis‑supplied isomer, reducing reliance on time‑consuming chromatographic methods.

refractive index isomer identification incoming inspection

Conformational Population and Solid‑State Stability Contrast Sharply with the Chloro Analog

Infrared spectroscopy reveals that neat liquid 2-bromo-4-methylpentane exists as a mixture of two conformers (SHH and SCH), but upon crystallisation only the SHH conformer persists [1]. In contrast, the analogous 2-chloro-4-methylpentane exhibits different conformational equilibria under the same conditions [1]. This difference in solid‑state ordering can influence crystallisation‑based purification and the compound’s behaviour in solid‑phase reactions.

conformational analysis solid‑state stability vibrational spectroscopy

2-Bromo-4-methylpentane (30310-22-6) – High‑Confidence Application Scenarios Grounded in Quantitative Differentiation


Regio‑Defined Intermediate in Chiral Drug Substance Synthesis

The secondary bromide position and chiral centre of 2-bromo-4-methylpentane enable stereospecific nucleophilic displacement (SN2) to install carbon–heteroatom bonds with inversion of configuration, generating enantioenriched building blocks for pharmaceutical candidates. The measured boiling point difference of about 10 °C relative to the 1‑bromo isomer [Section 3, Evidence 1] ensures that excess reagent or isomer by‑products can be removed by simple distillation, preserving the stereochemical integrity of the advanced intermediate. [1]

Distillation‑Tailored Alkylating Agent for Multi‑Step Process Chemistry

In alkylation cascades where mixtures of isomeric bromides are generated (e.g., free‑radical bromination of 4‑methylpentane), 2-bromo-4-methylpentane’s 135 °C boiling point is sufficiently separated from that of 1‑bromo-4-methylpentane (≈145 °C) and 2‑bromo‑2‑methylpentane (≈142 °C) to permit fractionation without specialised equipment [Section 3, Evidence 1]. This makes the compound a practical choice for process chemists who need to isolate a single reactive alkyl bromide from a statistical reaction mixture. [1][2]

QC‑Verified Starting Material for cGMP Manufacturing

The combined density (1.1804 g·cm⁻³) and refractive index (1.442) signature of 2-bromo-4-methylpentane provides a two‑parameter identity test that distinguishes it from the frequently co‑supplied 1‑bromo and 2‑bromo‑2‑methyl isomers [Section 3, Evidence 2 & 3]. Implementing these simple physical tests upon receipt reduces the risk of isomer mis‑labelling, a critical concern in regulated pharmaceutical intermediate supply chains. [1][2]

Conformation‑Dependent Solid‑Phase Reactivity Studies

The observation that only the SHH conformer of 2-bromo-4-methylpentane is stable in the crystalline state, while the chloro analog retains multiple conformers, makes the bromo compound a cleaner model system for studying solid‑state reaction mechanisms [Section 3, Evidence 4]. Researchers investigating lattice‑controlled halogen displacement or topochemical polymerisation can exploit this conformational homogeneity to reduce mechanistic ambiguity. [1]

Technical Documentation Hub

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